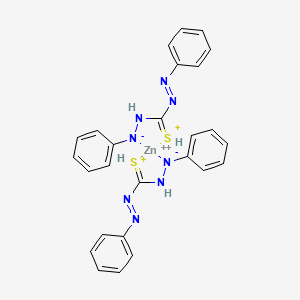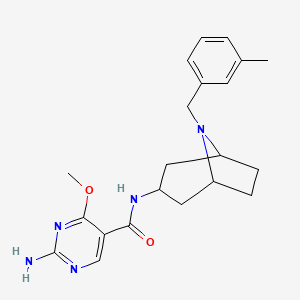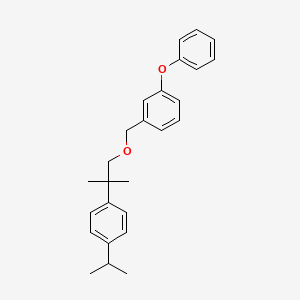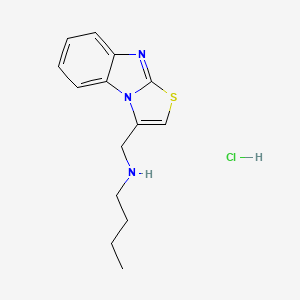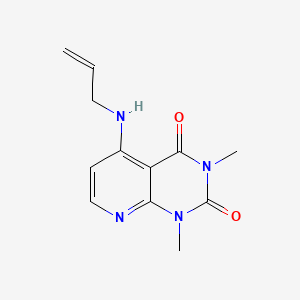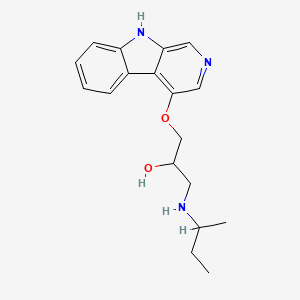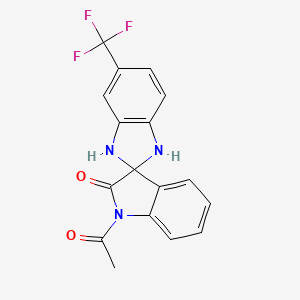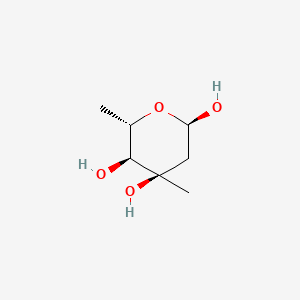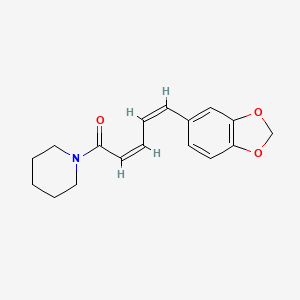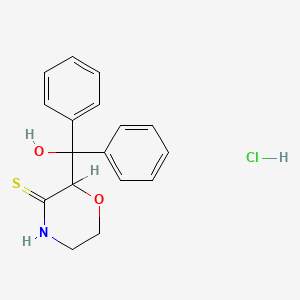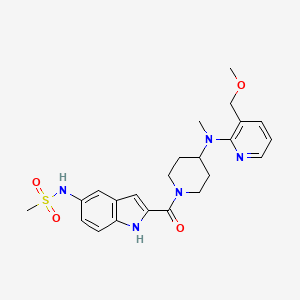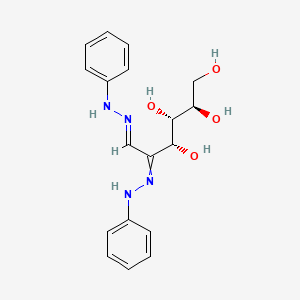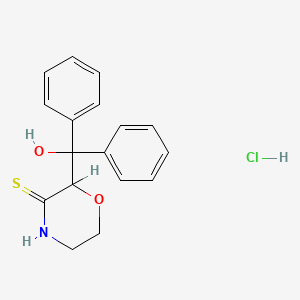
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a diphenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves the reaction of thiomorpholine with diphenylmethanol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve overall yield. Additionally, purification techniques such as recrystallization or chromatography are used to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings in the diphenylmethanol moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction can produce various alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by the thiomorpholine ring and the diphenylmethanol moiety, which provide specific binding affinities and selectivities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethanol: Shares the diphenylmethanol moiety but lacks the thiomorpholine ring.
Thiomorpholine: Contains the thiomorpholine ring but does not have the diphenylmethanol moiety.
Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine.
Uniqueness
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is unique due to the combination of the thiomorpholine ring and the diphenylmethanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
102367-31-7 |
|---|---|
Molekularformel |
C17H18ClNO2S |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
2-[hydroxy(diphenyl)methyl]morpholine-3-thione;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c19-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-16(21)18-11-12-20-15;/h1-10,15,19H,11-12H2,(H,18,21);1H |
InChI-Schlüssel |
UKTDALXJXRANJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C(=S)N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


